molecular formula C30H37ClN8O4 B608374 KRCA-0008

KRCA-0008

Cat. No.: B608374
M. Wt: 609.1 g/mol
InChI Key: TXDIRJCYNAWBOS-UHFFFAOYSA-N
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Description

KRCA 0008 is a potent and selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression or mutations of anaplastic lymphoma kinase. KRCA 0008 has been studied for its efficacy in inhibiting cell proliferation, inducing apoptosis, and affecting cell cycle progression in various cancer cell lines .

Mechanism of Action

Target of Action

KRCA-0008 is a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1) . These proteins are part of the insulin receptor tyrosine kinase superfamily and play crucial roles in cell proliferation and survival .

Mode of Action

This compound interacts with its targets, ALK and Ack1, by binding to their active sites, thereby inhibiting their activity . The IC50 values for ALK and Ack1 are 12 nM and 4 nM, respectively . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of ALK and Ack1 by this compound affects several downstream signaling pathways, including STAT3 , Akt , and ERK1/2 . These pathways are involved in cell proliferation, survival, and apoptosis. By blocking these signals, this compound disrupts the normal functioning of these pathways, leading to changes in cell behavior .

Pharmacokinetics

It’s known that this compound is administered orally . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

This compound has been shown to suppress the proliferation and survival of NPM-ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) cells . It induces G0/G1 cell cycle arrest and apoptosis . In vivo studies have shown that this compound strongly suppresses tumor growth in mice inoculated with Karpas-299 tumor xenografts .

Biochemical Analysis

Biochemical Properties

KRCA-0008 interacts with the enzymes ALK and Ack1, with IC50 values of 12 and 4 nM respectively . It has shown to be more potent against various ALK mutants, including L1196M, C1156Y, F1174L, and R1275Q . These interactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. It strongly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells . It influences cell function by inducing G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK and Ack1 enzymes. It inhibits these enzymes, thereby blocking downstream signals including STAT3, Akt, and ERK1/2 . This leads to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive ALCL cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to inhibit ALK and Ack1, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 25 and 50 mg/kg, administered orally twice a day for two weeks, it significantly inhibited tumor growth in ALK-positive Karpas-299 xenograft models .

Metabolic Pathways

Its interaction with ALK and Ack1 enzymes suggests that it may influence pathways involving these enzymes .

Transport and Distribution

Given its molecular structure and its interactions with ALK and Ack1, it is likely to be distributed wherever these enzymes are present .

Subcellular Localization

Given its interactions with ALK and Ack1, it is likely to be localized wherever these enzymes are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRCA 0008 involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under controlled conditions.

    Functionalization: The pyrimidine core is then functionalized with various substituents, including methoxy and piperazine groups, through nucleophilic substitution reactions.

    Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods

Industrial production of KRCA 0008 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

KRCA 0008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of KRCA 0008 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

KRCA 0008 has a wide range of scientific research applications, including:

    Cancer Research: KRCA 0008 is extensively studied for its potential in treating cancers that overexpress anaplastic lymphoma kinase. .

    Biochemical Studies: KRCA 0008 is used to study the biochemical pathways involving anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .

    Drug Development: KRCA 0008 serves as a lead compound for the development of new drugs targeting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .

Comparison with Similar Compounds

KRCA 0008 is compared with other similar compounds, such as:

KRCA 0008 stands out due to its high selectivity and potency, making it a valuable compound for cancer research and drug development .

Properties

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of KRCA-0008?

A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?

A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of this compound, and how do they contribute to its activity?

A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on this compound, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with this compound?

A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.

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